N-(1H-indol-5-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide: is a complex organic compound that features an indole ring, a methoxyphenyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, the indole ring is functionalized at the 5-position.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling Reaction: The final step involves coupling the indole derivative with the imidazolidinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification Techniques: Employing advanced purification methods like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Used in the development of novel materials with specific electronic properties.
Industry: Employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-5-yl)-2-{1-[(4-hydroxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide
- N-(1H-indol-5-yl)-2-{1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide
Uniqueness
N-(1H-indol-5-yl)-2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-29-16-5-2-13(3-6-16)12-25-20(27)18(24-21(25)28)11-19(26)23-15-4-7-17-14(10-15)8-9-22-17/h2-10,18,22H,11-12H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
XLHUTGRNXPVISC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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